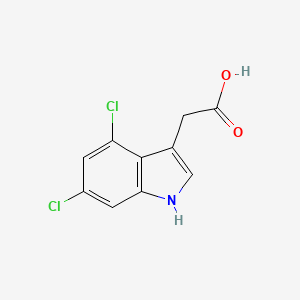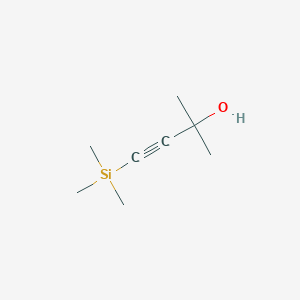
N,N-bis(prop-2-en-1-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
N,N-bis(prop-2-en-1-yl)acetamide is an organic compound with the molecular formula C8H13NO It is a derivative of acetamide where the hydrogen atoms on the nitrogen are replaced by allyl groups
準備方法
Synthetic Routes and Reaction Conditions
N,N-bis(prop-2-en-1-yl)acetamide can be synthesized through the reaction of acetamide with allyl bromide in the presence of a base such as sodium hydroxide. The reaction typically proceeds under mild conditions, with the base facilitating the substitution of hydrogen atoms on the nitrogen with allyl groups.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
N,N-bis(prop-2-en-1-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The allyl groups can be oxidized to form corresponding epoxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the allyl groups into saturated alkyl groups.
Substitution: The allyl groups can participate in substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Various nucleophiles can be employed for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield epoxides, while reduction can produce N,N-dipropylacetamide.
科学的研究の応用
N,N-bis(prop-2-en-1-yl)acetamide has several applications in scientific research:
Polymer Chemistry: It is used as a monomer in the synthesis of polymers with unique properties, such as enhanced thermal stability and mechanical strength.
Materials Science: The compound is employed in the development of advanced materials, including hydrogels and nanocomposites.
Biological Research: this compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Industrial Applications: It is used in the production of specialty chemicals and as an intermediate in various chemical processes.
作用機序
The mechanism of action of N,N-bis(prop-2-en-1-yl)acetamide involves its interaction with specific molecular targets. The allyl groups can undergo radical polymerization, leading to the formation of cross-linked polymer networks. Additionally, the compound can interact with biological molecules, potentially disrupting cellular processes and exhibiting biological activity.
類似化合物との比較
Similar Compounds
N,N-Dimethylacetamide: Similar in structure but with methyl groups instead of allyl groups.
N,N-Diethylacetamide: Contains ethyl groups instead of allyl groups.
N,N-Diallylammonium Chloride: A cationic compound with similar allyl groups.
Uniqueness
N,N-bis(prop-2-en-1-yl)acetamide is unique due to the presence of allyl groups, which confer distinct reactivity and properties compared to its analogs. The ability to undergo radical polymerization and form cross-linked networks makes it particularly valuable in polymer chemistry and materials science.
特性
CAS番号 |
6296-61-3 |
|---|---|
分子式 |
C8H13NO |
分子量 |
139.19 g/mol |
IUPAC名 |
N,N-bis(prop-2-enyl)acetamide |
InChI |
InChI=1S/C8H13NO/c1-4-6-9(7-5-2)8(3)10/h4-5H,1-2,6-7H2,3H3 |
InChIキー |
BGQJNGISTPIALH-UHFFFAOYSA-N |
SMILES |
CC(=O)N(CC=C)CC=C |
正規SMILES |
CC(=O)N(CC=C)CC=C |
Key on ui other cas no. |
6296-61-3 |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-[3-(Trifluoromethyl)phenoxymethyl]oxirane](/img/structure/B1347197.png)


![5,6-dihydro-4H-cyclopenta[d]thiazol-2-amine](/img/structure/B1347202.png)

![8-Chloro-6-methyl-[1,3]dioxolo[4,5-g]quinoline](/img/structure/B1347208.png)



![2-[[2-[(2-Amino-3-hydroxybutanoyl)amino]acetyl]amino]acetic acid](/img/structure/B1347216.png)
